molecular formula C22H25N7O3S2 B5282008 ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

Cat. No.: B5282008
M. Wt: 499.6 g/mol
InChI Key: HZOKCBMGPUXPII-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes:

    Formation of the Indole Nucleus: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazino Group: The triazino group is introduced through a series of nucleophilic substitution reactions.

    Attachment of the Thiadiazole Ring: This involves the reaction of the intermediate with thiadiazole precursors under controlled conditions.

    Final Esterification: The final step involves the esterification of the compound to form the ethyl acetate derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and thiadiazole rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoroindole: Known for its antiviral properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

Properties

IUPAC Name

ethyl 2-[5-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3S2/c1-4-11-29-14-10-8-7-9-13(14)18-19(29)23-21(28-26-18)33-15(5-2)20(31)24-22-27-25-16(34-22)12-17(30)32-6-3/h7-10,15H,4-6,11-12H2,1-3H3,(H,24,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKCBMGPUXPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NN=C(S4)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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